N-(3-chloro-4-fluorophenyl)-2-[4-(4-methoxyphenyl)-1-piperazinyl]acetamide
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Overview
Description
N-(3-chloro-4-fluorophenyl)-2-[4-(4-methoxyphenyl)-1-piperazinyl]acetamide, also known as CFMPA, is a chemical compound that has been widely used in scientific research for its potential therapeutic properties.
Mechanism of Action
N-(3-chloro-4-fluorophenyl)-2-[4-(4-methoxyphenyl)-1-piperazinyl]acetamide acts by inhibiting the reuptake of serotonin, which is a neurotransmitter that plays a key role in regulating mood, appetite, and sleep. By increasing the levels of serotonin in the brain, N-(3-chloro-4-fluorophenyl)-2-[4-(4-methoxyphenyl)-1-piperazinyl]acetamide is believed to alleviate symptoms of depression and anxiety. Additionally, N-(3-chloro-4-fluorophenyl)-2-[4-(4-methoxyphenyl)-1-piperazinyl]acetamide has been shown to have a low affinity for other neurotransmitter receptors, which reduces the likelihood of side effects.
Biochemical and Physiological Effects:
N-(3-chloro-4-fluorophenyl)-2-[4-(4-methoxyphenyl)-1-piperazinyl]acetamide has been shown to have a number of biochemical and physiological effects in the body. In addition to its SSRI activity, N-(3-chloro-4-fluorophenyl)-2-[4-(4-methoxyphenyl)-1-piperazinyl]acetamide has been shown to inhibit the activity of certain enzymes that are involved in the metabolism of drugs and xenobiotics. This suggests that N-(3-chloro-4-fluorophenyl)-2-[4-(4-methoxyphenyl)-1-piperazinyl]acetamide may have potential as a drug metabolism inhibitor.
Advantages and Limitations for Lab Experiments
One advantage of N-(3-chloro-4-fluorophenyl)-2-[4-(4-methoxyphenyl)-1-piperazinyl]acetamide is that it has been extensively studied in preclinical models, which means that there is a large body of data on its safety and efficacy. Additionally, N-(3-chloro-4-fluorophenyl)-2-[4-(4-methoxyphenyl)-1-piperazinyl]acetamide has a relatively low toxicity profile, which makes it suitable for use in lab experiments. However, one limitation of N-(3-chloro-4-fluorophenyl)-2-[4-(4-methoxyphenyl)-1-piperazinyl]acetamide is that it has not yet been tested in clinical trials, which means that its potential therapeutic benefits in humans are still unknown.
Future Directions
There are several future directions for research on N-(3-chloro-4-fluorophenyl)-2-[4-(4-methoxyphenyl)-1-piperazinyl]acetamide. One area of interest is the development of more selective and potent SSRI compounds based on the structure of N-(3-chloro-4-fluorophenyl)-2-[4-(4-methoxyphenyl)-1-piperazinyl]acetamide. Additionally, N-(3-chloro-4-fluorophenyl)-2-[4-(4-methoxyphenyl)-1-piperazinyl]acetamide may have potential as a drug metabolism inhibitor, which could be explored further in future studies. Finally, clinical trials are needed to determine the safety and efficacy of N-(3-chloro-4-fluorophenyl)-2-[4-(4-methoxyphenyl)-1-piperazinyl]acetamide in humans, which could pave the way for its use as a therapeutic agent in the treatment of depression and anxiety.
Synthesis Methods
The synthesis of N-(3-chloro-4-fluorophenyl)-2-[4-(4-methoxyphenyl)-1-piperazinyl]acetamide involves the reaction of 3-chloro-4-fluoroaniline with 4-(4-methoxyphenyl)piperazine in the presence of acetic anhydride and triethylamine. The resulting product is then treated with acetic acid and hydrochloric acid to obtain N-(3-chloro-4-fluorophenyl)-2-[4-(4-methoxyphenyl)-1-piperazinyl]acetamide in high yield and purity.
Scientific Research Applications
N-(3-chloro-4-fluorophenyl)-2-[4-(4-methoxyphenyl)-1-piperazinyl]acetamide has been extensively studied for its potential therapeutic properties, particularly in the treatment of neurological disorders such as depression and anxiety. It has been shown to act as a selective serotonin reuptake inhibitor (SSRI), which means that it increases the levels of serotonin in the brain by blocking its reuptake. This mechanism of action is similar to that of commonly used antidepressants such as fluoxetine and sertraline.
properties
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClFN3O2/c1-26-16-5-3-15(4-6-16)24-10-8-23(9-11-24)13-19(25)22-14-2-7-18(21)17(20)12-14/h2-7,12H,8-11,13H2,1H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJAWVFPGKAIRMI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)CC(=O)NC3=CC(=C(C=C3)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClFN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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